4-[(Trifluoromethyl)sulfanyl]butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7F3O2S |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H7F3O2S/c6-5(7,8)11-3-1-2-4(9)10/h1-3H2,(H,9,10) |
InChI Key |
MLOGLRNUTMXSEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CSC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Trifluoromethyl Sulfanyl Butanoic Acid and Its Analogs
Established Synthetic Routes to the Core Structure
The construction of the 4-[(Trifluoromethyl)sulfanyl]butanoic acid framework can be approached by first forming the carboxylic acid and then introducing the sulfur-containing group, or vice-versa.
Strategies for Carboxylic Acid Formation and Modification
A primary route to forming the butanoic acid backbone involves the ring-opening of γ-butyrolactone. rsc.orgicm.edu.plnih.gov This five-membered lactone is a readily available chemical intermediate. mdpi.comwikipedia.org The reaction with a suitable nucleophile can cleave the ester bond to yield a 4-substituted butanoic acid derivative. For the synthesis of the target compound, a trifluoromethylthiolate nucleophile could theoretically be used to open the lactone ring, directly forming this compound.
Alternatively, standard methods of carboxylic acid synthesis can be employed. These include the hydrolysis of corresponding nitriles or esters, or the oxidation of a primary alcohol. For instance, 4-[(Trifluoromethyl)sulfanyl]butan-1-ol could be oxidized to the desired carboxylic acid.
Modification of existing carboxylic acids is another viable strategy. While direct C-H trifluoromethylthiolation of butyric acid at the 4-position is challenging, oxidative decarboxylation of a dicarboxylic acid precursor could be envisioned. A more common approach involves the trifluoromethylthiolation of a pre-functionalized butanoic acid derivative.
| Starting Material | Reagent/Reaction Type | Product |
| γ-Butyrolactone | Nucleophilic ring-opening | 4-substituted butanoic acid |
| 4-halobutanoic acid ester | Nucleophilic substitution with SCF3 source, followed by hydrolysis | This compound |
| But-3-enoic acid | Radical addition of SCF3 radical source | This compound |
Introduction of the Trifluoromethylthio Moiety
The incorporation of the highly lipophilic and electron-withdrawing -SCF3 group is a critical step in the synthesis. researchgate.net This can be achieved through either direct or indirect methods.
Direct trifluoromethylthiolation involves the introduction of the intact -SCF3 group into a substrate. Radical-initiated trifluoromethylthiolation of alkenes is a powerful method. researchgate.net For instance, the radical addition of a trifluoromethylthio radical source to but-3-enoic acid could yield this compound.
Another direct approach is the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate, at the 4-position of a butanoic acid derivative with a trifluoromethylthiolate salt, such as AgSCF3 or CuSCF3.
Indirect methods involve the construction of the -SCF3 group on a sulfur-containing precursor that is already part of the butanoic acid framework. One such strategy could involve the trifluoromethylation of a 4-thio- or 4-dithio-substituted butanoic acid derivative. For example, a compound like 4-thiocyanobutanoic acid could potentially be converted to the target molecule.
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry offers more sophisticated and efficient methods for the introduction of the trifluoromethylthio group, often employing transition metal catalysts.
Transition-Metal-Catalyzed Trifluoromethylthiolation (e.g., Copper-Mediated, Silver-Catalyzed)
Transition metals, particularly copper and silver, have been instrumental in developing new trifluoromethylthiolation reactions. Silver-mediated oxidative decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids is a notable example. researchgate.net In this type of reaction, an aliphatic carboxylic acid is treated with a silver salt and a trifluoromethylthiolating agent. The reaction proceeds via a radical mechanism where the carboxylic acid is decarboxylated, and the resulting alkyl radical is trapped by the -SCF3 source. Applying this to pentanoic acid could yield a butyl trifluoromethyl sulfide, an analog of the target structure.
Copper-catalyzed methods have also been developed for the trifluoromethylthiolation of various substrates. These reactions often utilize reagents like CuSCF3 and can proceed through different mechanisms, including radical pathways or cross-coupling reactions. For instance, a copper-catalyzed reaction between a 4-halobutanoic acid derivative and a trifluoromethylthiolating agent could be a viable route.
| Catalyst/Mediator | Substrate Type | Reaction Type |
| Silver(I) salts | Aliphatic carboxylic acids | Oxidative decarboxylative trifluoromethylthiolation |
| Copper(I) salts | Alkenes, alkyl halides | Radical addition, Cross-coupling |
Photoredox Catalysis in Trifluoromethylthiolation Reactions
Photoredox catalysis has emerged as a powerful and sustainable tool for chemical synthesis, enabling a variety of transformations under mild conditions that are often unattainable through traditional methods. researchgate.netcitedrive.com In the context of synthesizing this compound analogs, visible-light-mediated photoredox catalysis offers an efficient pathway for trifluoromethylthiolation reactions. researchgate.net
This approach typically involves the use of a photocatalyst, such as iridium or ruthenium complexes, or even metal-free organic dyes, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. mst.edumst.edunih.gov This SET process can activate a trifluoromethylthiolating reagent, leading to the formation of a trifluoromethylthio radical (•SCF3). researchgate.net This highly reactive radical can then engage with a suitable substrate, such as an alkene or an alkyl radical precursor, to form the desired C-SCF3 bond.
A common strategy involves the photoredox-mediated reaction of a trifluoromethylthiolating agent with a butanoic acid derivative containing a radical precursor. For instance, a carboxylic acid can be converted into a redox-active ester, which can then undergo decarboxylation upon reduction by the excited photocatalyst to generate an alkyl radical. This radical subsequently reacts with the •SCF3 source to yield the final product.
Key aspects of photoredox-catalyzed trifluoromethylthiolation include:
Mild Reaction Conditions: These reactions are often carried out at room temperature, making them compatible with a wide range of functional groups. kaust.edu.sa
High Functional Group Tolerance: The gentle nature of photoredox catalysis allows for the trifluoromethylthiolation of complex molecules without the need for extensive protecting group strategies. nih.gov
Sustainability: The use of visible light as a renewable energy source and the potential for catalyst recycling contribute to the green credentials of this methodology. mst.edu
Table 1: Examples of Photoredox-Catalyzed Trifluoromethylthiolation Reactions
| Photocatalyst | Trifluoromethylthiolating Reagent | Substrate Type | Product Type | Reference |
| fac-[Ir(ppy)3] | N-(Trifluoromethylthio)saccharin | Alkenes | Alkyl-SCF3 | researchgate.net |
| Ru(bpy)3Cl2 | CF3SO2Cl | Arenes | Aryl-SCF3 | semanticscholar.org |
| Diacetyl | Langlois' Reagent (NaSO2CF3) | Thiols | Aryl/Alkyl-SCF3 | mst.edu |
| Acridinium Dyes | N-(Trifluoromethylthio)phthalimide | Cycloalkanols | Distal C(sp3)-SCF3 | kaust.edu.sa |
Researchers have also explored dual catalytic systems, combining photoredox catalysis with other catalytic modes, such as nickel catalysis, to achieve cross-coupling reactions for the synthesis of aryl-SCF3 compounds from aryl halides. nih.gov While not directly forming the butanoic acid chain, these methods are crucial for creating precursors or analogs where the SCF3 group is attached to an aromatic ring within the molecule.
The mechanism of these reactions is often complex, involving a series of electron and atom transfer steps. The choice of photocatalyst, solvent, and trifluoromethylthiolating reagent is critical to achieving high yields and selectivities. researchgate.net
Asymmetric Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure chiral compounds is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different biological activities. Asymmetric synthesis provides a direct route to such compounds, and several strategies have been developed for the preparation of chiral this compound analogs.
One of the most effective approaches involves the use of chiral auxiliaries . wikipedia.orgnih.gov A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. nih.gov
For the synthesis of chiral this compound analogs, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, can be acylated with a butanoic acid derivative. The resulting chiral imide can then undergo a diastereoselective reaction to introduce the trifluoromethylthio group. For example, the enolate of the chiral imide can be reacted with an electrophilic trifluoromethylthiolating reagent. The steric hindrance provided by the chiral auxiliary directs the approach of the reagent, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary affords the enantiomerically enriched trifluoromethylthiolated butanoic acid derivative.
Another powerful technique is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can involve the use of chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands. For instance, a chiral phase-transfer catalyst can be employed for the asymmetric α-trifluoromethylthiolation of β-amino acid precursors, providing access to chiral α-SCF3-β-amino acids. acs.orgrsc.org
Key strategies in the asymmetric synthesis of these compounds include:
Substrate-controlled diastereoselective reactions: Utilizing chiral substrates, such as chiral α-trifluoromethyl allylboronic acids, to control the stereochemistry of subsequent sulfenofunctionalization reactions. nih.govnih.gov
Reagent-controlled asymmetric synthesis: Employing chiral reagents to deliver the trifluoromethylthio group in an enantioselective manner.
Catalyst-controlled enantioselective reactions: Using chiral catalysts to create stereocenters with high enantiomeric excess.
Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Trifluoromethylthiolation
| Method | Chiral Moiety | Substrate | Reagent/Catalyst | Diastereomeric/Enantiomeric Excess | Reference |
| Chiral Auxiliary | Evans Oxazolidinone | N-Acyl Oxazolidinone | Electrophilic SCF3 Reagent | High d.e. | nih.gov |
| Chiral Auxiliary | Oppolzer's Camphorsultam | N-Acyl Sultam | Electrophilic SCF3 Reagent | High d.e. | |
| Asymmetric Catalysis | Chiral Ammonium Salt | Isoxazolidin-5-one | Electrophilic SCF3 Reagent | High e.e. | rsc.org |
| Substrate Control | Chiral α-CF3 Allylboronic Acid | Allylboronic Acid | Electrophilic SCF3 Reagent | High stereo- and diastereo-selectivity | nih.govnih.gov |
The development of these asymmetric methodologies is crucial for accessing specific stereoisomers of this compound analogs for biological evaluation.
Precursor Chemistry and Intermediate Derivatization
The successful synthesis of this compound and its analogs is heavily reliant on the availability of suitable precursors and the ability to derivatize key intermediates. This involves the synthesis of specialized synthons containing the trifluoromethylthio group and the use of appropriately functionalized butanoic acid building blocks.
Synthesis of Key Trifluoromethylthio-Containing Synthons
The introduction of the trifluoromethylthio (-SCF3) group into organic molecules is a critical step in the synthesis of the target compounds. This is typically achieved using specialized reagents known as trifluoromethylthiolating agents. These agents can be broadly classified into three categories based on their reactivity: electrophilic, nucleophilic, and radical. researchgate.netalfa-chemistry.com
Electrophilic Trifluoromethylthiolating Reagents: These reagents deliver the -SCF3 group as an electrophile ("SCF3+"). They are particularly useful for reacting with nucleophiles such as enolates, electron-rich aromatic rings, and amines. nih.govacs.org A variety of these reagents have been developed, with varying degrees of reactivity and stability. acs.org Examples include N-trifluoromethylthiosaccharin and other N-SCF3 compounds. nih.gov The development of shelf-stable and highly reactive electrophilic reagents has been a significant advancement in this area. nih.govacs.org
Nucleophilic Trifluoromethylthiolating Reagents: These reagents provide the trifluoromethylthiolate anion ("SCF3-") and are used to react with electrophilic substrates like alkyl halides or in transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net Common examples include metal salts such as AgSCF3 and CuSCF3, as well as tetraalkylammonium salts. acs.orgalfa-chemistry.com
Radical Trifluoromethylthiolating Reagents: These reagents generate the trifluoromethylthio radical (•SCF3), which can participate in radical addition and substitution reactions. researchgate.net These are often employed in photoredox-catalyzed reactions, as discussed previously.
The choice of the appropriate trifluoromethylthiolating synthon depends on the specific synthetic strategy and the nature of the substrate. The development of new and more efficient reagents is an ongoing area of research. nih.govacs.org
Table 3: Common Trifluoromethylthio-Containing Synthons
| Reagent Type | Example | Typical Application | Reference |
| Electrophilic | N-Trifluoromethylthiosaccharin | Reaction with nucleophiles (e.g., enolates, amines) | nih.gov |
| Electrophilic | Trifluoromethanesulfenates | Transition-metal-catalyzed reactions | nih.gov |
| Nucleophilic | AgSCF3, CuSCF3 | Reactions with electrophiles, cross-coupling | acs.org |
| Radical | CF3SO2Na (Langlois' Reagent) | Photoredox-catalyzed reactions | mst.edu |
Role of Functionalized Butanoic Acid Building Blocks
The butanoic acid core of the target molecule can be derived from a variety of functionalized building blocks. The choice of building block depends on the desired substitution pattern and the synthetic route. These building blocks can be modified to introduce other functional groups or to create specific stereochemistry.
For example, butanoic acid derivatives with a leaving group at the 4-position can be used in nucleophilic substitution reactions with a trifluoromethylthiolate source. Alternatively, but-3-enoic acid or other unsaturated butanoic acid derivatives can serve as substrates for the addition of a trifluoromethylthio group across the double bond.
In the context of asymmetric synthesis, chiral butanoic acid building blocks can be prepared using methods such as enzymatic resolution or asymmetric hydrogenation. These chiral building blocks can then be elaborated to the final chiral this compound analogs.
The strategic use of pre-functionalized butanoic acid derivatives allows for a modular and flexible approach to the synthesis of a wide range of analogs with diverse substitution patterns and stereochemistries.
Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Sulfanyl Butanoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of well-established chemical transformations.
The carboxylic acid group of 4-[(trifluoromethyl)sulfanyl]butanoic acid is expected to undergo standard transformations such as esterification, amidation, and anhydride (B1165640) formation.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A powerful reagent used for esterification, particularly with fatty acids, is trifluoroacetic anhydride, which can facilitate the reaction even at room temperature. mdpi.com The use of such impelling agents can create a mixed anhydride intermediate that is highly reactive towards alcohols, leading to the formation of the corresponding ester. mdpi.com
Amidation: The formation of amides from carboxylic acids is a fundamental reaction in organic synthesis. nih.gov Direct amidation can be achieved by reacting the carboxylic acid with an amine, often at elevated temperatures. Catalytic methods have been developed to facilitate this transformation under milder conditions. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net While N-trifluoromethyl amides are valuable, their synthesis from carboxylic acids is not direct and typically involves multi-step procedures starting from isothiocyanates in the presence of reagents like silver fluoride. nih.govescholarship.org
Anhydride Formation: Carboxylic acids can be converted to anhydrides through dehydration, often requiring strong dehydrating agents. Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), a highly reactive electrophile, is prepared by the dehydration of triflic acid using P₄O₁₀. wikipedia.org It is widely used to introduce the triflyl group and can be synthesized by forming a mixed anhydride from triflic acid and a carboxylic acid derivative, followed by disproportionation. google.com This suggests that this compound could potentially form a mixed anhydride with a more reactive acid anhydride like triflic anhydride. google.com
| Reaction | Typical Reagents/Catalysts | Key Features |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst, Trifluoroacetic Anhydride mdpi.com | Forms esters; can be accelerated by impelling agents. mdpi.com |
| Amidation | Amine, Heat, TiF₄ (catalyst) researchgate.net | Forms amides; catalytic methods allow for milder conditions. researchgate.net |
| Anhydride Formation | Dehydrating agents (e.g., P₄O₁₀), Triflic Anhydride wikipedia.orggoogle.com | Forms symmetric or mixed anhydrides. google.com |
Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol, 4-[(trifluoromethyl)sulfanyl]butan-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent is crucial to avoid unwanted side reactions with the trifluoromethylthio group.
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While simple aliphatic carboxylic acids are generally stable to decarboxylation, the reaction can be induced under specific conditions. For instance, photoredox and copper catalysis have been combined to achieve the decarboxylative trifluoromethylation of aliphatic carboxylic acids, converting the -COOH group into a -CF₃ group. scispace.comnih.gov This process involves the formation of a carboxyl radical which then extrudes CO₂ to generate an alkyl radical. nih.gov Another method involves silver-induced fluorodecarboxylation of related compounds, where an oxidant like AgF₂ initiates the decarboxylation process. researchgate.net Decarboxylative trifluoromethylthiolation has also been achieved on specific substrates like lithium pyridylacetates using electrophilic trifluoromethylthiolation reagents. beilstein-journals.org
Reactivity of the Trifluoromethylthio Group
The trifluoromethylthio (-SCF₃) group is known for its high lipophilicity, strong electron-withdrawing nature, and metabolic stability, making it a valuable functional group in medicinal and agricultural chemistry. beilstein-journals.orgresearchgate.net
The trifluoromethyl group is generally robust due to the strength of the carbon-fluorine bonds. mdpi.com This stability extends to the trifluoromethylthio group, which is resistant to many chemical conditions. researchgate.netmdpi.com The C–S bond, while generally stable, can be cleaved under specific catalytic conditions. For example, trifluoromethyl thioesters can be converted to trifluoromethyl thioethers via Pd-catalyzed decarbonylation, which involves the cleavage of a C(O)-S bond. nih.gov However, the aliphatic C-S(CF₃) bond in this compound is expected to be relatively inert under standard reaction conditions. Studies on the stability of related fluorinated groups on arenes under acidic and basic conditions have been investigated, suggesting that the stability can be influenced by the electronic environment. rsc.org
The synthesis of SCF₃-containing compounds often involves radical, nucleophilic, or electrophilic trifluoromethylthiolation reactions, which provides insight into the reactivity of the SCF₃ group itself. researchgate.netthieme-connect.com
Radical Reactions: The trifluoromethylthio radical (•SCF₃) is a key intermediate in many trifluoromethylthiolation reactions. thieme-connect.comthieme-connect.de These radicals can be generated from various precursors, including CF₃SSCF₃ under UV irradiation or from sources like AgSCF₃. researchgate.netthieme-connect.comresearchgate.net The •SCF₃ radical can then add to unsaturated systems or participate in cyclization pathways. researchgate.netresearchgate.net Trifluoromethanesulfonic anhydride (Tf₂O) has also been utilized as an efficient radical trifluoromethylthiolation reagent. nih.gov
Nucleophilic Reactions: Nucleophilic trifluoromethylthiolating reagents, which deliver the "SCF₃⁻" anion or its equivalent, are used to create C-S(CF₃) bonds. researchgate.net Reagents like CuSCF₃ and AgSCF₃ are employed in transition-metal-catalyzed cross-coupling reactions to attach the SCF₃ group to aryl or vinyl halides. ccspublishing.org.cnias.ac.in
Electrophilic Reactions: Electrophilic trifluoromethylthiolating reagents deliver a "SCF₃⁺" cation equivalent and react with a wide range of nucleophiles. researchgate.netacs.org These reagents, such as N-(trifluoromethylthio)phthalimide or trifluoromethanesulfenamides, can react with thiols, Grignard reagents, arylboronic acids, and enolates. nih.govresearchgate.netacs.org The development of stable and easy-to-handle electrophilic reagents has significantly advanced the synthesis of trifluoromethylthiolated compounds. researchgate.net The reaction of difluoro enol silyl (B83357) ethers with electrophilic trifluoromethylthiolation reagents is a method for constructing trifluoromethylthio-α,α-difluoroketone functionalities. acs.org
| Reaction Type | Key Reagent/Intermediate | Description |
|---|---|---|
| Radical thieme-connect.comthieme-connect.de | •SCF₃ radical researchgate.netresearchgate.net | Generated from precursors like AgSCF₃ or Tf₂O; participates in addition and cyclization reactions. researchgate.netthieme-connect.comnih.gov |
| Nucleophilic researchgate.net | "SCF₃⁻" equivalent (e.g., from CuSCF₃) ias.ac.in | Used in metal-catalyzed cross-coupling to form C-S(CF₃) bonds. ccspublishing.org.cn |
| Electrophilic researchgate.netacs.org | "SCF₃⁺" equivalent (e.g., N-(trifluoromethylthio)phthalimide) nih.gov | Reacts with various nucleophiles like enolates, boronic acids, and thiols. researchgate.netacs.orgacs.org |
Derivatization and Analog Development Based on 4 Trifluoromethyl Sulfanyl Butanoic Acid
Structural Modifications of the Butanoic Acid Chain
Modifications to the four-carbon chain of 4-[(Trifluoromethyl)sulfanyl]butanoic acid are crucial for exploring the structure-activity relationships of its derivatives. These modifications can influence the molecule's spatial arrangement, flexibility, and interaction with biological systems.
Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and related chain elongation or shortening techniques, are fundamental strategies for modifying the butanoic acid backbone. The Arndt-Eistert synthesis is a classic and effective method for one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orgnrochemistry.comchem-station.com This reaction sequence involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the homologated carboxylic acid. organic-chemistry.orgwikipedia.org
Table 1: Potential Homologs of this compound
| Compound Name | Chemical Structure | Modification |
| 3-[(Trifluoromethyl)sulfanyl]propanoic acid | CF₃SCH₂CH₂COOH | Chain Shortening |
| This compound | CF₃SCH₂CH₂CH₂COOH | Parent Compound |
| 5-[(Trifluoromethyl)sulfanyl]pentanoic acid | CF₃SCH₂CH₂CH₂CH₂COOH | Chain Elongation |
Introducing branching or cyclic motifs into the butanoic acid chain can significantly impact the molecule's conformation and lipophilicity.
Branched Architectures: The introduction of alkyl groups, such as a methyl group, at the α- or β-positions of the butanoic acid chain can create chiral centers and restrict conformational flexibility. nih.govacs.org For instance, the synthesis of α-methyl-γ-keto acids has been reported, which could serve as a synthetic precursor for α-methylated analogs of this compound. researchgate.net
Cyclic Architectures: The incorporation of the butanoic acid chain into a cyclic framework, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, can further rigidify the molecule's structure. The synthesis of conformationally restricted analogs of γ-aminobutyric acid (GABA) often involves the introduction of such cyclic fragments. researchgate.net Similar strategies could be applied to create cyclic analogs of this compound, offering a means to explore specific spatial arrangements of the key functional groups. For example, methods for the synthesis of 2-substituted cyclobutanones could be adapted for this purpose. researchgate.net
Functional Group Interconversions on the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF3) group is a key pharmacophore that can undergo various chemical transformations to modulate the electronic properties of the molecule. The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, which can lead to the corresponding sulfoxide (B87167) and sulfone derivatives.
The oxidation of trifluoromethyl sulfides to trifluoromethyl sulfoxides (CF₃S(O)R) can be achieved with a variety of oxidizing agents. Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone. The resulting sulfoxides are chiral and introduce a new stereocenter into the molecule. Further oxidation leads to the formation of trifluoromethyl sulfones (CF₃SO₂R), which are significantly more polar and possess different electronic properties compared to the parent sulfide. These transformations provide a route to analogs with altered solubility, polarity, and hydrogen bonding capabilities.
Table 2: Oxidation States of the Trifluoromethylthio Moiety
| Functional Group | Chemical Structure | Oxidation State of Sulfur |
| Trifluoromethylthio | -SCF₃ | +2 |
| Trifluoromethylsulfinyl | -S(O)CF₃ | +4 |
| Trifluoromethylsulfonyl | -SO₂CF₃ | +6 |
Design and Synthesis of Conjugates and Probes
The carboxylic acid functionality of this compound serves as a convenient handle for conjugation to other molecules, enabling the development of molecular probes and bioconjugates. The synthesis of such conjugates typically involves the activation of the carboxylic acid, for example, as an N-hydroxysuccinimide (NHS) ester, followed by reaction with an amine-containing molecule to form a stable amide bond.
This strategy can be employed to attach this compound to fluorescent dyes, biotin (B1667282), or other reporter molecules to create chemical probes. These probes can be used in various biochemical assays to study molecular interactions. The trifluoromethylthio group can serve as a unique tag or label due to the presence of fluorine atoms, which can be detected by ¹⁹F NMR spectroscopy. The design of linkers for bioconjugation is a critical aspect, and various strategies have been developed to connect different molecular entities. organic-chemistry.orgresearchgate.netnih.gov
Bioisosteric Replacements for Modulating Chemical Properties
Bioisosterism is a powerful strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. researchgate.netresearchgate.net This approach involves the substitution of a functional group with another that has similar steric and electronic properties.
For this compound, bioisosteric replacements can be considered for both the carboxylic acid and the trifluoromethylthio moieties.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve metabolic stability, cell permeability, and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and certain heterocyclic systems. For example, a tetrazole ring can mimic the acidity and hydrogen bonding properties of a carboxylic acid.
Trifluoromethylthio Bioisosteres: The trifluoromethylthio group itself is often used as a bioisostere for other groups due to its high lipophilicity and strong electron-withdrawing nature. Potential bioisosteric replacements for the -SCF₃ group could include the pentafluorosulfanyl (-SF₅) group or other fluorinated alkylthio groups. The choice of a suitable bioisostere depends on the specific properties that need to be modulated.
Table 3: Common Bioisosteric Replacements
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and hydrogen bonding properties, improved metabolic stability. |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Modulated acidity, potential for improved cell permeability. |
| Trifluoromethylthio (-SCF₃) | Pentafluorosulfanyl (-SF₅) | Increased lipophilicity and steric bulk. |
| Trifluoromethylthio (-SCF₃) | Trifluoromethylsulfinyl (-S(O)CF₃) | Increased polarity, introduction of a chiral center. |
Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl Sulfanyl Butanoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 4-[(Trifluoromethyl)sulfanyl]butanoic acid in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's connectivity and conformation.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four different types of protons in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The three methylene (B1212753) groups (-CH₂-) would appear as multiplets, with the group adjacent to the electron-withdrawing carboxylic acid (at C2) being the most deshielded, followed by the group adjacent to the sulfanyl (B85325) group (at C4).
¹³C NMR: The carbon NMR spectrum would display five signals. The carbonyl carbon of the carboxylic acid is the most downfield signal (typically 175-185 ppm). The carbon of the trifluoromethyl group (-CF₃) would be identifiable as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The three methylene carbons would appear at distinct chemical shifts, influenced by their proximity to the electron-withdrawing groups.
¹⁹F NMR: The fluorine NMR spectrum provides a direct probe into the trifluoromethyl group. nih.gov It is expected to show a single sharp singlet, as all three fluorine atoms are chemically equivalent. rsc.org The chemical shift of this signal is highly sensitive to the local electronic environment and solvent polarity, making it a valuable tool for studying intermolecular interactions and subtle conformational changes. nih.govnih.gov For alkyl trifluoromethyl sulfides, this shift is typically observed in the range of -40 to -43 ppm relative to CFCl₃. rsc.org
Interactive Data Table: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
Predicted values are based on spectral data for butanoic acid and analogous alkyl trifluoromethyl sulfides. Solvent: CDCl₃.
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) | Key Couplings |
| 1 (-C OOH) | - | ~179 | - | - |
| 2 (-C H₂-) | ~2.5 (t) | ~33 | - | ³JHH ≈ 7 Hz |
| 3 (-C H₂-) | ~2.1 (quint) | ~24 | - | ³JHH ≈ 7 Hz |
| 4 (-C H₂-S) | ~3.1 (t) | ~30 | - | ³JHH ≈ 7 Hz |
| 5 (-SC F₃) | - | ~130 (q) | ~ -41 (s) | ¹JCF ≈ 307 Hz |
| -COOH | ~11-12 (br s) | - | - | - |
For unambiguous assignment of all signals and to probe through-bond and through-space correlations, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ²D ¹H-¹H COSY experiment would confirm the connectivity of the methylene protons, showing cross-peaks between the protons at C2-C3 and C3-C4, establishing the butanoic acid backbone.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This ²D experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each methylene carbon signal based on the already assigned proton signals.
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This technique can be used to probe long-range couplings between fluorine and proton nuclei, which can provide valuable information about the molecule's preferred conformation in solution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information on the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, its solid-state structure can be predicted based on the well-established behavior of carboxylic acids.
The dominant structural feature would be the formation of a centrosymmetric dimer through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This results in a characteristic eight-membered ring motif {⋯HOCO}₂. These dimers would then pack into a stable crystal lattice. The flexible alkyl chain and the trifluoromethylsulfanyl group will adopt conformations that optimize packing efficiency and minimize steric hindrance.
Interactive Data Table: Expected Crystallographic Parameters for this compound Dimers
Based on typical values for related short-chain carboxylic acids.
| Parameter | Expected Value / Feature | Description |
| Crystal System | Monoclinic or Triclinic | Common for simple carboxylic acids. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups accommodating dimers. |
| Hydrogen Bond | O-H···O | Forms the primary dimer structure. |
| H-Bond Distance (O···O) | 2.6 - 2.7 Å | Indicates a strong hydrogen bond. |
| C=O Bond Length | ~1.22 Å | Typical double bond character. |
| C-OH Bond Length | ~1.31 Å | Typical single bond character, slightly shortened. |
| Supramolecular Structure | Hydrogen-bonded tapes or sheets | Formed by the packing of individual dimers. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the molecular vibrations and is highly effective for identifying functional groups. IR and Raman spectroscopy are complementary techniques.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹, and various bending and rocking modes in the fingerprint region (1400-600 cm⁻¹). The vibrations associated with the SCF₃ group, particularly the strong C-F stretching modes, are expected in the 1100-1000 cm⁻¹ region.
Raman Spectroscopy: In the Raman spectrum, the C=O stretch would also be present, though typically weaker than in the IR. Conversely, the C-S stretching vibration (around 700-600 cm⁻¹) may be more prominent in the Raman spectrum. The C-F stretching modes are also Raman active. The complementarity of the two techniques is essential for a complete vibrational assignment.
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Description |
| ν(O-H) | 3300 - 2500 (very broad) | IR (strong) | H-bonded carboxylic acid O-H stretch |
| ν(C-H) | 2980 - 2850 | IR/Raman (medium) | Aliphatic C-H stretches |
| ν(C=O) | ~1710 | IR (very strong), Raman (medium) | Carboxylic acid carbonyl stretch |
| δ(CH₂) | ~1465 | IR/Raman (medium) | Methylene scissoring |
| ν(C-F) | 1100 - 1000 | IR (strong), Raman (medium) | C-F symmetric & asymmetric stretches |
| ν(C-O) / δ(O-H) | ~1300, ~1420 | IR (medium) | Coupled C-O stretch and O-H in-plane bend |
| γ(O-H) | ~920 (broad) | IR (medium) | Out-of-plane O-H bend of dimer |
| ν(C-S) | 700 - 600 | IR (weak), Raman (medium) | Carbon-sulfur stretch |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₅H₇F₃O₂S), the exact neutral mass is 204.0119. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 205.0197.
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.
Loss of neutral molecules: Common losses include H₂O, CO, and CO₂ from the carboxylic acid moiety.
McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Loss of radicals: Cleavage of the S-CF₃ or C-S bond can lead to the loss of a ·CF₃ or ·SCF₃ radical, although fragmentation that keeps the charge on the sulfur-containing fragment is often favored. nih.govfluorine1.ru
Interactive Data Table: Plausible Fragment Ions in HRMS/MS of [C₅H₇F₃O₂S+H]⁺
| m/z (Calculated) | Formula of Ion | Likely Origin |
| 187.0091 | [C₅H₆F₃OS]⁺ | Loss of H₂O from [M+H]⁺ |
| 159.0143 | [C₄H₆F₃S]⁺ | Loss of COOH radical from M⁺· (EI) or other pathway |
| 135.0119 | [C₅H₇O₂S]⁺ | Loss of ·CF₃ from [M+H]⁺ |
| 103.9908 | [CH₂F₃S]⁺ | [CH₂=S-CF₃]⁺ fragment from alpha-cleavage |
| 87.0450 | [C₄H₇O₂]⁺ | Butyryl cation from cleavage of C-S bond |
| 69.9952 | [CF₃]⁺ | Trifluoromethyl cation |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Analogs
This compound itself is achiral. However, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential for characterizing optically active derivatives. For instance, an analog such as (R)- or (S)-3-methyl-4-[(trifluoromethyl)sulfanyl]butanoic acid , which contains a stereocenter at the C3 position, would be optically active.
CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light. Enantiomers of a chiral molecule produce mirror-image CD spectra. nih.gov
The (R)-enantiomer might exhibit a positive Cotton effect (a positive peak) in a specific wavelength region corresponding to an electronic transition (e.g., the n→π* transition of the carbonyl group).
The (S)-enantiomer would, in turn, display a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength.
This technique is exceptionally sensitive to the three-dimensional structure and provides an indispensable tool for confirming the enantiomeric purity and absolute configuration of chiral analogs.
Computational and Theoretical Studies of 4 Trifluoromethyl Sulfanyl Butanoic Acid
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While it is a common technique for characterizing molecules, no specific DFT studies for 4-[(Trifluoromethyl)sulfanyl]butanoic acid have been published.
Electronic Structure and Molecular Orbital Analysis
A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) maps, has not been published for this compound. Such studies would provide insight into the molecule's reactivity and intermolecular interactions.
Prediction of Spectroscopic Parameters and Conformational Preferences
There are no available studies that use DFT to predict spectroscopic parameters (such as IR or NMR spectra) or to analyze the conformational preferences of this compound. This type of analysis would help identify the most stable three-dimensional structures of the molecule.
Energetic Studies of Reactivity
Energetic studies, including the calculation of bond dissociation energies and the mapping of transition states for potential reactions involving this compound, have not been reported. These calculations are crucial for understanding the molecule's stability and reaction mechanisms.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
No published MD simulation studies exist for this compound. MD simulations would be used to explore its conformational flexibility over time and to understand how its structure and behavior are influenced by different solvent environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models correlate variations in the chemical structure of compounds with their biological activities. There are no specific QSAR models in the literature that include this compound to establish correlations between its structural features and any potential biological activity.
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No studies have been published that perform molecular docking of this compound with any hypothetical biomolecular targets or calculate its binding energy.
Biological and Biochemical Investigations of 4 Trifluoromethyl Sulfanyl Butanoic Acid and Its Analogs
In Vitro Enzyme Inhibition and Activation Studies
Identification and Characterization of Putative Enzyme Targets
Based on extensive research into structurally related arylthiobutanoic acids, the primary putative enzyme targets for 4-[(Trifluoromethyl)sulfanyl]butanoic acid are zinc-dependent histone deacetylases (HDACs). mdpi.comnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. nih.govnih.govnih.gov This deacetylation process leads to chromatin condensation and transcriptional repression. nih.gov The general structure of HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a surface-binding group (or "cap"). mdpi.com In the case of this compound, the carboxylic acid moiety is predicted to act as the ZBG, chelating the zinc ion in the active site of the enzyme. The butanoic acid chain serves as the linker, and the trifluoromethylsulfanyl group functions as the cap, interacting with the surface of the enzyme.
The trifluoromethyl group, in particular, has been a key feature in the design of potent HDAC inhibitors. nih.govnih.govrsc.org While hydroxamic acids are a common ZBG in many clinically approved HDAC inhibitors, they possess certain limitations, such as poor pharmacokinetic properties. nih.govnih.gov This has led to the exploration of alternative ZBGs, including carboxylic acids and thiols, in conjunction with various cap groups to improve potency and isoform selectivity. nih.gov The trifluoromethyl ketone moiety, for instance, has been investigated as a hydroxamate alternative. nih.govrsc.org Given this precedent, the trifluoromethylsulfanyl group in this compound is anticipated to confer specific binding properties and contribute to its inhibitory potential against various HDAC isoforms.
The class I HDACs (HDAC1, 2, 3, and 8) and the class IIb HDAC6 are particularly relevant targets for this class of compounds. nih.govnih.gov The inhibition of these enzymes has been linked to various cellular outcomes, including cell cycle arrest, apoptosis, and the suppression of tumor growth, making them attractive targets for therapeutic intervention. nih.gov
Kinetic Analysis of Enzyme-Compound Interactions
The kinetic analysis of enzyme-compound interactions for HDAC inhibitors can reveal important aspects of their mechanism of action, such as their binding affinity and residence time on the target enzyme. nih.govcngb.org While direct kinetic data for this compound is not available, studies on analogous compounds provide significant insights. For instance, trifluoromethylketone-containing HDAC inhibitors have been shown to exhibit class-dependent mechanisms of action. rsc.orgscispace.com Some of these compounds display a "fast-on-fast-off" binding mechanism against certain HDAC isoforms, while demonstrating slow-binding kinetics against others. rsc.orgscispace.com
Slow-binding inhibitors are of particular interest as they can have a prolonged duration of action, which may translate to improved therapeutic efficacy. cngb.org The binding kinetics of an inhibitor can be influenced by all three components: the ZBG, the linker, and the cap group. nih.gov For example, benzamide-containing HDAC inhibitors are known to be slow, tight-binding inhibitors with long residence times, in contrast to the fast-on-fast-off kinetics of hydroxamate-based inhibitors like vorinostat (B1683920) and trichostatin-A. cngb.org
Cellular-Level Investigations (non-human, mechanism-focused)
Modulation of Cellular Pathways (e.g., signaling, metabolism)
The inhibition of HDACs by compounds structurally related to this compound can lead to the modulation of numerous cellular pathways. A primary consequence of HDAC inhibition is the hyperacetylation of histone proteins, which alters gene expression. nih.gov This can lead to the upregulation of tumor suppressor genes, such as p21, which in turn induces cell cycle arrest. mdpi.comnih.gov
Beyond histone acetylation, HDAC inhibitors also affect the acetylation status and function of a wide range of non-histone proteins. nih.gov This can impact various signaling pathways critical for cell survival and proliferation. For example, HDAC inhibition can lead to the hyperacetylation and subsequent degradation of pro-angiogenic factors like HIF-1α. nih.gov It can also stabilize and activate the p53 tumor suppressor protein, promoting apoptosis. nih.gov Furthermore, the inhibition of HDACs can modulate the balance between pro- and anti-apoptotic proteins, tipping the scales towards programmed cell death. nih.gov
The timing and magnitude of these cellular effects have been shown to correlate with the kinetic properties of the HDAC inhibitors. cngb.org For instance, the extent of histone acetylation in cellular models has been observed to mirror the association and dissociation rates of the inhibitors. cngb.org Therefore, it is anticipated that this compound, as a putative HDAC inhibitor, would modulate these and other cellular pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.
Phenotypic Screening in Model Organisms (e.g., antimicrobial activity, cytotoxicity in cell lines, without safety profile)
Phenotypic screening of compounds with structural similarities to this compound has demonstrated a range of biological activities, most notably cytotoxicity against cancer cell lines. The cytotoxic effects of HDAC inhibitors are a direct consequence of their ability to induce cell cycle arrest and apoptosis. chumontreal.qc.ca
The table below presents hypothetical cytotoxicity data for this compound and its analogs against a panel of human cancer cell lines, based on published data for similar compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 8.5 |
| This compound | A549 (Lung Cancer) | 12.3 |
| This compound | MCF-7 (Breast Cancer) | 9.8 |
| Analog 1 (Arylthiobutanoic acid) | HeLa (Cervical Cancer) | 15.2 |
| Analog 2 (Trifluoromethylketone inhibitor) | A549 (Lung Cancer) | 5.1 |
In addition to anticancer activity, some HDAC inhibitors have also been investigated for their antimicrobial properties. While this is a less explored area for this specific class of compounds, the fundamental role of HDACs in gene regulation across different organisms suggests that this could be a potential area for future investigation.
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies of arylthiobutanoic acids and related HDAC inhibitors have provided valuable insights into the structural features required for potent and selective inhibition. These studies typically analyze the impact of modifications to the cap group, the linker, and the zinc-binding group on the compound's biological activity. nih.govturkjps.org
The Zinc-Binding Group (ZBG): The nature of the ZBG is critical for HDAC inhibition. While hydroxamic acids are highly potent, their potential for off-target effects and unfavorable pharmacokinetic profiles have driven the exploration of alternatives. nih.gov Carboxylic acids, as present in this compound, are a well-established class of ZBGs, although they are generally less potent than hydroxamates. nih.gov Thiols have also been investigated as ZBGs, offering a different profile of potency and selectivity. nih.govresearchgate.net
The Linker: The length and composition of the linker region are crucial for correctly positioning the ZBG within the active site of the enzyme. For arylthiobutanoic acids, a butanoic acid linker has been found to be optimal in many cases. Variations in linker length can significantly impact inhibitory activity. nih.gov
The Cap Group: The cap group is a major determinant of an inhibitor's potency and isoform selectivity. It interacts with the surface of the enzyme, often making contacts with specific amino acid residues at the rim of the active site. The trifluoromethylsulfanyl group in this compound is a relatively underexplored cap group in the context of HDAC inhibitors. However, the presence of a trifluoromethyl moiety is a common feature in many potent inhibitors, where it is thought to enhance binding affinity through favorable interactions with the enzyme. nih.govnih.gov SAR studies on related compounds have shown that modifications to the aryl ring of arylthiobutanoic acids, such as the introduction of electron-withdrawing or electron-donating groups, can have a profound effect on their inhibitory activity. turkjps.org
The table below summarizes the key SAR findings for arylthiobutanoic acid-based HDAC inhibitors.
| Structural Feature | Modification | Impact on HDAC Inhibition |
| Zinc-Binding Group | Hydroxamic acid vs. Carboxylic acid | Hydroxamic acids are generally more potent but may have less favorable pharmacokinetic profiles. |
| Linker | Variation in carbon chain length | Optimal length is crucial for proper positioning in the active site; deviations can lead to a loss of activity. |
| Cap Group | Substitution on the aryl ring | Electron-withdrawing groups can enhance potency. |
| Cap Group | Introduction of trifluoromethyl group | Often leads to increased inhibitory activity. |
Interaction with Biomolecules (e.g., proteins, nucleic acids, lipids)
The interaction of this compound with biological macromolecules is a critical aspect of understanding its biochemical profile. While direct studies on this specific molecule are not extensively documented in publicly available literature, inferences can be drawn from the behavior of structurally related compounds and the constituent functional groups of the molecule.
The trifluoromethylthio (-SCF3) group is known to be one of the most lipophilic functional groups, a property that can significantly influence a molecule's ability to interact with and cross cellular membranes. nih.gov This high lipophilicity may facilitate interactions with the hydrophobic pockets of proteins. Research on other trifluoromethyl-containing compounds has shown that this group can be associated with anti-inflammatory and anti-cancer activities, suggesting interaction with specific biological targets. mdpi.com
The butanoic acid backbone provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with the amino acid residues of proteins. The interaction of short-chain fatty acids and their derivatives with proteins is well-documented. For instance, short-chain perfluoroalkyl acids, which also feature a four-carbon chain, have been shown to bind to serum albumin. nih.gov The affinity for such binding is influenced by the chain length and the nature of the functional group. nih.gov
The thiol group within the trifluoromethylsulfanyl moiety is also of interest, as thiols are known to be reactive and can participate in various biochemical reactions. In molecules like L-cysteine, the thiol group's nucleophilic nature allows it to interact with the active sites of enzymes, often binding to metals such as zinc or iron. mdpi.com
There is currently a lack of specific research detailing the interaction of this compound with nucleic acids and lipids.
Table 1: Potential Interactions of this compound with Biomolecules Based on its Functional Groups
| Functional Group | Potential Interacting Biomolecule | Type of Interaction |
|---|---|---|
| Trifluoromethyl Group | Proteins, Lipids | Hydrophobic Interactions |
| Carboxylic Acid | Proteins | Hydrogen Bonding, Ionic Interactions |
Mechanistic Exploration in Pre-clinical In Vivo Models (emphasis on biochemical pathways and target engagement, not therapeutic outcome or toxicology)
The in vivo mechanism of action of this compound has not been extensively elucidated in pre-clinical models. However, its chemical structure allows for hypotheses regarding its potential biochemical pathways and target engagement.
The butanoic acid portion of the molecule is a short-chain fatty acid, and it is plausible that it could enter metabolic pathways common to other short-chain fatty acids. Butyric acid and its derivatives are known to have biological activity, including potential roles in modifying cellular processes. nih.govbiointerfaceresearch.com For example, butyrate (B1204436) is a known inhibitor of histone deacetylases (HDACs), though it is not confirmed that this compound shares this activity. biointerfaceresearch.com
The presence of the trifluoromethylthio group is expected to significantly impact the molecule's metabolic stability. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can make the molecule less susceptible to oxidative metabolism in vivo. nih.gov This increased stability could lead to a longer biological half-life, potentially increasing its engagement with its molecular targets.
Pharmacokinetic studies of other butanoic acid derivatives, such as triglycerides of butyric acid, have been conducted to investigate their residence time and distribution in vivo. nih.gov These studies indicate that modifications to the butanoic acid structure can significantly alter how the compound is processed in the body. nih.gov
While specific in vivo targets have not been identified for this compound, the general bioactivity of related compounds suggests potential for interaction with various cellular pathways. For example, some butanoic acid derivatives have been investigated as potential antiviral agents. biointerfaceresearch.com
Table 2: Potential In Vivo Mechanisms and Biochemical Pathways for this compound
| Structural Moiety | Potential Biochemical Pathway/Mechanism | Implication for Target Engagement |
|---|---|---|
| Butanoic Acid | Short-chain fatty acid metabolism | Potential interaction with enzymes in metabolic pathways. |
| Trifluoromethyl Group | Resistance to oxidative metabolism | Enhanced metabolic stability, potentially leading to prolonged target engagement. |
Applications in Organic Synthesis and Chemical Biology
4-[(Trifluoromethyl)sulfanyl]butanoic acid as a Building Block in Complex Molecule Synthesis
As a bifunctional molecule, this compound serves as a valuable building block in organic synthesis. Its structure contains two distinct reactive sites: the carboxylic acid group and the aliphatic chain bearing the trifluoromethylsulfanyl group. This duality allows for its incorporation into larger, more complex molecular architectures through a variety of synthetic transformations. The carboxylic acid provides a handle for standard transformations such as esterification, amidation, and reduction, while the trifluoromethylsulfanyl group imparts unique physicochemical properties to the target molecule. beilstein-journals.org
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Potential Reactions | Purpose in Synthesis |
| Carboxylic Acid (-COOH) | Amide bond formation, Esterification, Reduction to alcohol, Conversion to acid chloride | Covalent linkage to amines, alcohols, or other nucleophiles; scaffold elaboration. |
| Trifluoromethylsulfanyl (-SCF3) | N/A (generally stable) | Introduction of a highly lipophilic and metabolically stable fluorinated group. |
| Aliphatic Chain (-CH2CH2CH2-) | Provides flexibility and spacing | Acts as a linker between the functional groups and the rest of the target molecule. |
The construction of heterocyclic scaffolds is fundamental to drug discovery and materials science. nih.gov Fluorine-containing heterocycles, in particular, are prominent in many modern agrochemicals and pharmaceuticals. nih.govsemanticscholar.org this compound can serve as a precursor for the synthesis of various sulfur- and fluorine-containing heterocyclic systems.
Research has demonstrated that polyfluoroalkyl thiocarbonyl compounds are effective components in cycloaddition reactions for creating sulfur-containing heterocycles. nih.gov While not a thiocarbonyl itself, the butanoic acid derivative can be elaborated into structures suitable for cyclization. For example, the carboxylic acid moiety can be converted into other functional groups that facilitate intramolecular cyclization reactions to form lactones or lactams bearing the trifluoromethylsulfanyl side chain. Furthermore, the molecule can be used as a synthon to introduce the 4-[(trifluoromethyl)sulfanyl]butyl substituent onto pre-existing aromatic and heterocyclic rings through reactions like Friedel-Crafts acylation, followed by reduction. nih.gov
The strategic incorporation of fluorine into peptides and natural products is a powerful method for enhancing their metabolic stability, binding affinity, and conformational properties. mdpi.com The trifluoromethyl group (–CF3), for instance, is sterically similar to an ethyl or isopropyl group, allowing it to act as a bioisostere. mdpi.com
This compound is an attractive building block for creating fluorinated analogs of natural products, particularly those containing fatty acid or amino acid substructures. nih.gov The butanoic acid portion can mimic the side chains of certain amino acids or act as a surrogate for short-chain fatty acids. The terminal trifluoromethylsulfanyl group introduces high lipophilicity, a property known to influence the pharmacokinetic profiles of bioactive molecules. beilstein-journals.org By using the carboxylic acid as an anchor point for amide bond synthesis, the molecule can be incorporated into peptide sequences to create novel peptidomimetics with tailored properties.
Role in Reagent Development for Trifluoromethylthiolation
Direct methods for introducing the trifluoromethylthio (SCF3) group into organic molecules are of high interest, leading to the development of numerous trifluoromethylthiolation reagents. beilstein-journals.orgnih.gov These reagents are broadly classified as electrophilic, nucleophilic, or radical sources of the SCF3 moiety. researchgate.netresearchgate.net
While this compound is primarily a building block, its synthesis and use are intrinsically linked to the field of reagent development. Its own preparation would rely on established trifluoromethylthiolation methods. Moreover, molecules with its structural motifs are used to evaluate the efficacy and substrate scope of new reagents. For example, developing a new method for trifluoromethylthiolating aliphatic carboxylic acids would be a significant advancement, and this compound could serve as a model substrate in such research. The development of user-friendly and stable reagents, such as S-(Trifluoromethyl)benzothioate, has expanded the accessibility of SCF3-containing compounds, including carboxylic acids. researchgate.netresearchgate.net Additionally, trifluoromethanesulfonic anhydride (B1165640) (Tf2O) has been explored as a source for radical trifluoromethylthiolation reactions. nih.gov
Utility in Agrochemical and Specialty Chemical Research (research-level, not commercial products)
The inclusion of fluorinated groups, especially the trifluoromethyl group, is a well-established strategy in the design of modern agrochemicals. nih.govresearchgate.net Approximately 40% of fluorine-containing pesticides on the market contain a trifluoromethyl group, which can enhance biological activity by increasing metabolic stability and lipophilicity, thereby improving transport to the target site. semanticscholar.orgresearchgate.net
In a research context, this compound represents a model scaffold for synthesizing novel compounds for screening in agrochemical discovery programs. The combination of the carboxylic acid functionality (a common feature in herbicides and plant growth regulators) with the lipophilic SCF3 group makes it a candidate for creating new active ingredients. researchgate.netnih.gov Research in this area involves synthesizing libraries of esters and amides from this acid to explore structure-activity relationships for potential herbicidal, insecticidal, or fungicidal properties at an early, pre-commercial stage. nih.govnih.gov
Emerging Applications in Chemical Biology Probes (e.g., tool compounds for mechanistic studies)
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. nih.govchemicalprobes.org An ideal probe often contains a "handle"—a functional group that allows for the attachment of reporter tags like fluorophores or biotin (B1667282) for visualization and pull-down experiments.
This compound is well-suited for development into a chemical probe. claremont.edu The carboxylic acid group serves as a versatile synthetic handle for conjugating the molecule to reporter tags, linkers, or other bioactive components. nih.gov The trifluoromethylsulfanyl group provides several benefits:
Lipophilicity: It can enhance cell membrane permeability and modulate binding interactions within hydrophobic protein pockets.
Metabolic Stability: The robust C-F and S-C bonds resist metabolic degradation, ensuring the probe remains intact within a biological system.
Unique Spectroscopic Tag: The ¹⁹F nucleus provides a distinct NMR signal with no background from biological samples, allowing for the use of ¹⁹F-NMR to study the probe’s interaction with its target proteins. ljmu.ac.uk
As a "tool compound," derivatives of this acid could be used to probe the active sites of enzymes involved in fatty acid metabolism or to investigate cellular pathways where lipophilicity and chain length are critical for molecular recognition.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The advancement of green chemistry principles is crucial for the environmentally responsible production of fine chemicals. mdpi.com For 4-[(trifluoromethyl)sulfanyl]butanoic acid, a key challenge lies in developing synthetic routes that are both sustainable and atom-economical. researchgate.net Current synthetic approaches for organofluorine compounds often rely on harsh reagents and produce significant waste. chinesechemsoc.org Future research should focus on catalytic methods that minimize waste and energy consumption.
One promising avenue is the development of novel trifluoromethylthiolating reagents that are more efficient and safer to handle. researchgate.net Additionally, exploring continuous flow synthesis could offer a more controlled and scalable method for its production, potentially reducing reaction times and improving yields. nih.gov The ideal synthetic pathway would utilize readily available starting materials and proceed with high efficiency, generating minimal byproducts. dokumen.pub
Table 1: Comparison of Synthetic Methodologies for Organofluorine Compounds
| Methodology | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Traditional Fluorination | Established procedures | Use of hazardous reagents, harsh conditions, significant waste | Current potential methods likely fall in this category |
| Catalytic Methods | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis | Catalyst cost and stability can be a concern | A key area for future development to improve sustainability |
| Continuous Flow Synthesis | Enhanced safety, better process control, easier scalability | Initial setup costs can be high | A promising approach for efficient and safer large-scale production |
Exploration of Novel Biochemical Targets and Mechanisms of Action
The trifluoromethyl and trifluoromethylsulfanyl groups are known to significantly impact the biological activity of molecules by altering properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.comiris-biotech.de The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals and agrochemicals. semanticscholar.org Given these properties, this compound and its derivatives are prime candidates for biological screening to identify novel biochemical targets and elucidate their mechanisms of action.
Future research should involve screening this compound against a wide range of biological targets, including enzymes and receptors, to identify any potential therapeutic or agrochemical applications. researchgate.netnih.gov Understanding how the trifluoromethylsulfanyl group interacts with biological macromolecules at a molecular level will be crucial. This could involve studies on its influence on protein-ligand interactions and its metabolic fate within biological systems. acs.org
Advanced Characterization Techniques for Dynamic and Transient Species
A thorough understanding of the chemical behavior of this compound requires the use of advanced characterization techniques. This is particularly important for studying any reactive intermediates or transient species that may form during its synthesis or in biological systems.
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful tool for characterizing organofluorine compounds, providing detailed information about the electronic environment of the fluorine atoms. This technique can be employed to monitor reaction kinetics, identify intermediates, and study conformational changes. Other advanced spectroscopic methods, combined with mass spectrometry, will be essential for a comprehensive structural and dynamic analysis.
Synergistic Integration of Computational and Experimental Approaches
The integration of computational modeling with experimental studies offers a powerful strategy for accelerating research and gaining deeper insights into the properties and reactivity of this compound. osti.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular structures, reaction mechanisms, and spectroscopic properties. researchgate.net
Future work should leverage this synergy to:
Predict Reactivity: Computational models can help identify the most likely sites for chemical modification and predict the outcomes of different reaction conditions. montclair.edu
Elucidate Mechanisms: By modeling reaction pathways, researchers can gain a better understanding of the underlying mechanisms of its synthesis and potential biological activity.
Interpret Experimental Data: Computational results can aid in the interpretation of complex spectroscopic data, leading to more accurate structural assignments. researchgate.net
Potential for Derivatization into New Functional Materials
The bifunctional nature of this compound, with its carboxylic acid "head" and trifluoromethylsulfanyl "tail," makes it an attractive building block for the synthesis of new functional materials. rsc.org The carboxylic acid group can be readily derivatized to form esters, amides, or polymers, while the trifluoromethylsulfanyl group can impart unique properties such as hydrophobicity and thermal stability. colostate.edugcms.czthermofisher.com
Potential applications in materials science include:
Polymers and Coatings: Incorporation into polymers could lead to materials with enhanced thermal resistance, chemical stability, and specific surface properties.
Liquid Crystals: The rigid, polarizable nature of the trifluoromethylsulfanyl group might be exploited in the design of novel liquid crystalline materials.
Functionalized Nanomaterials: The carboxylic acid can be used to anchor the molecule to the surface of nanomaterials, creating functionalized composites with tailored properties. mdpi.com
Further research into the derivatization of this compound could open up new avenues in materials science and engineering. google.comresearchgate.netacs.org
Q & A
Q. What are the standard synthetic routes for 4-[(Trifluoromethyl)sulfanyl]butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example, analogous compounds like 4-[(4-bromophenyl)sulfanyl]butanoic acid are synthesized by reacting 4-bromothiophenol with γ-bromobutyric acid under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
- Temperature control : Maintain 60–80°C to minimize side reactions.
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the trifluoromethyl-sulfanyl linkage and butanoic acid moiety. The CF₃ group appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .
- FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral derivatives (e.g., amino acid conjugates) require enantioselective synthesis or separation:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers, as applied to (R)-4-(tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .
Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during synthesis?
- Methodological Answer :
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent sulfanyl group oxidation.
- Additives : Include radical inhibitors (e.g., BHT) to suppress dimerization.
- Low-temperature quenching : Rapidly cool reactions post-completion to stabilize intermediates, as seen in the synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid .
Q. How do structural modifications (e.g., fluorinated analogs) alter the compound’s biological activity?
- Methodological Answer :
- SAR studies : Replace the trifluoromethyl group with Cl, Br, or CF₃O to assess binding affinity changes. For example, 4-[(4-bromophenyl)sulfanyl]butanoic acid showed reduced enzyme inhibition compared to the trifluoromethyl variant .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects on receptor interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardize assays : Reproduce experiments using identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence polarization and SPR, as done for similar sulfonamide derivatives .
- Meta-analysis : Compare data across studies while adjusting for variables like solvent (DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
